![molecular formula C8H8N2 B040728 5,6-Dimethylnicotinonitrile CAS No. 113124-09-7](/img/structure/B40728.png)
5,6-Dimethylnicotinonitrile
Overview
Description
5,6-Dimethylnicotinonitrile is a chemical compound with potential applications in various fields of chemistry and materials science. This compound serves as a building block in organic synthesis, offering pathways to explore novel chemical reactions and properties due to its unique molecular structure.
Synthesis Analysis
The synthesis of cyano-4,6-dimethyl-2-oxo-2H-pyridin-1-ylmethyl)benzyloxy)-4,6-dimethyl-nicotinonitrile involves intricate reaction mechanisms stabilized by intramolecular CH-O and CH-π interactions. This process results in a sterically hindered compound with a specific gauche conformation, indicating the compound's synthesis complexity and the importance of intermolecular interactions in determining its structure (Tewari & Dubey, 2009).
Molecular Structure Analysis
The molecular structure is characterized by strong intramolecular interactions, which play a crucial role in stabilizing the molecule's conformation. The X-ray crystal structure demonstrates a cavity formed via intramolecular CH-π interaction, highlighting the molecular architecture and its stabilization mechanisms (Tewari & Dubey, 2009).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including cycloadditions and interactions with thioureas, leading to the synthesis of new heterocycles. These reactions demonstrate the compound's reactivity and its potential as a precursor for more complex molecular systems (Coppola & Shapiro, 1981).
Physical Properties Analysis
The compound's physical properties, such as solvatochromic behavior, indicate its potential application in materials science, particularly in the development of nonlinear optical materials. The analysis of its crystal structure and solvatochromic behavior provides insights into its physical characteristics and how they might be exploited in various applications (Bogdanov et al., 2019).
Chemical Properties Analysis
Investigations into the compound's chemical properties reveal its potential in synthesizing novel materials and pharmaceuticals. Its reactivity with alkyl halides, for example, showcases the ability to form complex molecules with significant pharmaceutical applications, demonstrating the versatility and utility of this compound in chemical synthesis (Liu et al., 2016).
Scientific Research Applications
Cancer Treatment and Pharmacology :
- Nitric oxide's role in the cytotoxic effects of 5,6-dimethylxanthenone-4-acetic acid (a derivative of 5,6-Dimethylnicotinonitrile) in EMT6 spheroids suggests therapeutic applications in cancer treatment (Thomsen, Baguley, & Wilson, 2004).
- Inflammatory signaling is crucial in the antitumor activity of 5,6-dimethylxanthenone-4-acetic acid, indicating potential use in cancer therapy (Zhao, Ching, Kestell, & Baguley, 2002).
- 5,6-MeXAA induces nitric oxide synthase in tumors, highlighting its potential in tumor growth inhibition (Moilanen et al., 1998).
- Anti-5,6-diMeC-1,2-diol and its epoxide show significant tumor-initiating activity, indicating a potential role in cancer research (Amin, Desai, & Hecht, 1993).
Chemical and Biological Studies :
- Dimethyl sulfoxide (related to this compound) demonstrates antioxidant properties, though its role as a solvent in neuroprotective antioxidant studies may be questioned due to potential pro-oxidant effects (Sanmartín-Suárez et al., 2011).
- The metabolism of 5,6-diMeC in mouse skin suggests its low activity may be due to weaker DNA binding compared to 5-MeC (Misra, Amin, & Hecht, 1992).
- A novel sulfur-nitrogen radical anion related to this compound shows unique dimerization properties (Makarov et al., 2014).
- The reaction of 2-dimethoxymethyl-3-methoxypropionitrile with acetamidine leads to an intermediate, 2-methyl-4-amino-5-dimethoxymethyl-5,6-dihydropyrimidine, showcasing complex chemical behavior (Nishino, Kiyokawa, Miichi, & Tokuyama, 1972).
Corrosion Inhibition and Materials Science :
- Nicotinonitrile derivatives, closely related to this compound, have been found effective as corrosion inhibitors for carbon steel in acidic environments (Fouda, El-Askalany, Melouk, & Elsheikh, 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 5,6-Dimethylnicotinonitrile is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system. The compound’s interaction with this receptor indicates its potential neurotropic activity .
Mode of Action
This compound interacts with the GABA A receptor at two sites: the benzamidine site of subsite 1 and subsite 3 of the ECD interface . This interaction suggests an inhibitory effect of the compound on the target .
Biochemical Pathways
The compound’s interaction with the gaba a receptor suggests it may influence gabaergic neurotransmission
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the GABA A receptor. The compound has been found to have an anticonvulsant effect of antagonism with corazole . Some compounds also demonstrated anxiolytic and behavior activating effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in an acidic environment, nicotinonitrile derivatives have been found to act as effective corrosion inhibitors for carbon steel . .
properties
IUPAC Name |
5,6-dimethylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-8(4-9)5-10-7(6)2/h3,5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGURDJVSXADDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616244 | |
Record name | 5,6-Dimethylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
113124-09-7 | |
Record name | 5,6-Dimethylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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